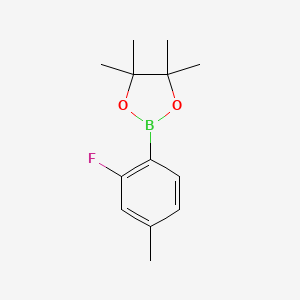
2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
This compound is a boric acid derivative . It is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
Synthesis Analysis
The compound is synthesized through a two-step substitution reaction . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Molecular Structure Analysis
The molecular structure of the compound is calculated using Density Functional Theory (DFT) and compared with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is an important reaction intermediate in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 228-233 °C (lit.) . Its boiling point is predicted to be 277.8±50.0 °C . The predicted density is 1.20±0.1 g/cm3 . It is slightly soluble in DMSO and Methanol .科学的研究の応用
Synthesis and Biological Activity : Spencer et al. (2002) explored the synthesis of related compounds, focusing on their inhibitory activity against serine proteases, including thrombin. These compounds, including derivatives of dioxaborolane, were studied in solid state and solution, showing weak coordination properties (Spencer et al., 2002).
Polyene Synthesis and LCD Technology : Das et al. (2015) synthesized a series of dioxaborolane derivatives, used for creating boron-containing stilbene derivatives, crucial for developing new materials for LCD technology. These compounds also have potential applications in treating neurodegenerative diseases (Das et al., 2015).
Structural and Conformational Analysis : Huang et al. (2021) conducted a comprehensive study on the crystal structure, DFT analysis, and physicochemical properties of dioxaborolane derivatives. This research contributes to understanding the molecular structures and potential applications of these compounds in various fields (Huang et al., 2021).
Chain-Growth Polymerization : Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of dioxaborolane derivatives. This research is significant for precision synthesis in polymer chemistry, contributing to the development of materials with specific properties (Yokozawa et al., 2011).
Fluorescence Probes and Cellular Imaging : Nie et al. (2020) designed and synthesized a pyrene derivative of dioxaborolane for detecting hydrogen peroxide in living cells. This highlights the compound's application in biomedical research and diagnostics (Nie et al., 2020).
Electrochemical Properties : Tanigawa et al. (2016) studied the electrochemical properties of sulfur-containing dioxaborolane compounds, revealing their lower oxidation potential and potential for selective substitution reactions. This research contributes to the field of electrochemistry (Tanigawa et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2-(2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWDECBHRFNFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



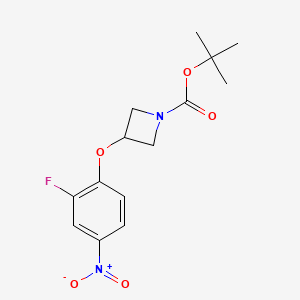
![4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine](/img/structure/B1445385.png)
![2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1445387.png)
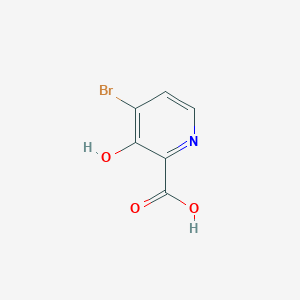

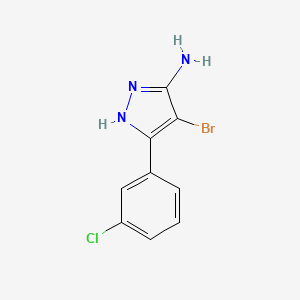
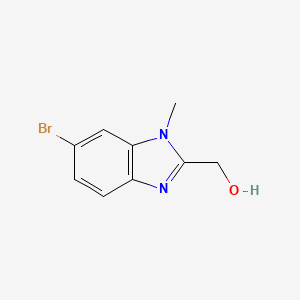
![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)

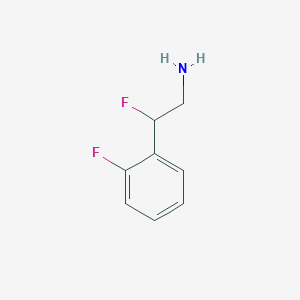
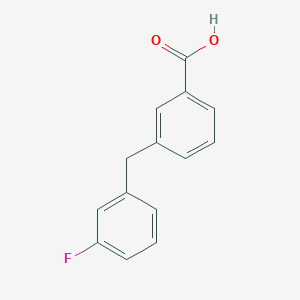

![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)